3-Fluoro-1-prolylpiperidine
Overview
Description
3-Fluoro-1-prolylpiperidine is a chemical compound that is likely used in scientific research. It’s part of the piperidine class of compounds, which are important synthetic fragments for designing drugs .
Synthesis Analysis
While specific synthesis methods for 3-Fluoro-1-prolylpiperidine were not found, piperidine derivatives are synthesized through intra- and intermolecular reactions leading to various piperidine derivatives . Fluorinated pyridines, which may share some synthesis similarities, are created through methods such as the Umemoto reaction and the Balts-Schiemann reaction .Scientific Research Applications
Anticancer Applications
Piperidine and its derivatives, such as piperine, have shown potential in anticancer biological processes. They can induce ROS release, activate mitochondrial cytochrome C, and influence the Bax:Bcl-2 protein ratio, which is crucial in apoptosis .
Drug Discovery
Piperidine is a critical heterocyclic system in drug production. Its byproducts exhibit important pharmacophoric features and are utilized in various therapeutic applications .
Synthesis and Pharmacological Applications
Recent scientific literature has highlighted advances in the synthesis of piperidine derivatives, including substituted piperidines and piperidinones. These compounds have been evaluated for their pharmaceutical applications .
properties
IUPAC Name |
(3-fluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-8-3-2-6-13(7-8)10(14)9-4-1-5-12-9/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZXJADCICNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-prolylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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